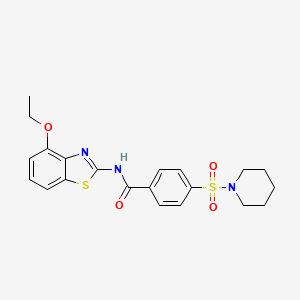
N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds involves the formation of isoxazole and triazole rings, which are five-membered rings containing multiple heteroatoms .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves reactions at the isoxazole ring or the carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Similar compounds often have properties like being a solid at room temperature and being soluble in organic solvents .Aplicaciones Científicas De Investigación
Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
This research explored bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) was found to direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds in primary amine compounds, enabling selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This led to the synthesis of various γ-substituted non-natural amino acids, demonstrating the utility of MICA in complex organic synthesis (Pasunooti et al., 2015).
Synthesis of 2-Phenyl-4,5-Substituted Oxazoles
This study involved the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. It introduced functionalized enamides as key intermediates, obtained by nucleophilic ring-opening of newly synthesized oxazolone precursors. This methodology was instrumental in synthesizing complex structures like texamine and uguenenazole, highlighting its application in creating intricate organic molecules (Kumar et al., 2012).
Antitumor Properties of Imidazotetrazines
Research on 5-diazoimidazole-4-carboxamide and its interaction with isocyanates revealed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. This study showed how these compounds could potentially act as prodrugs for established antitumor agents, demonstrating the role of such chemical structures in cancer research and drug development (Stevens et al., 1984).
Isoxazole Chemistry Studies
Research on isoxazole chemistry, specifically the preparation and lithiation of 3,5-disubstituted isoxazoles, has been significant. This work involved converting isoxazoles to N-methyl and O-methyl derivatives, demonstrating the versatility of isoxazoles in organic synthesis and their potential in creating a variety of chemical entities (Micetich & Chin, 1970).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-10-11(8-17-21-10)7-15-14(20)13-9-16-19(18-13)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSDFCSLGCNOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)
![N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2994225.png)

![Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)




![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

